N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide
Description
N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxyethyl group, and a methylpiperazine moiety
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-12(20-8-6-19(2)7-9-20)16(22)18-15(11-21)13-4-3-5-14(17)10-13/h3-5,10,12,15,21H,6-9,11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVUIJTYLKUQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C1=CC(=CC=C1)F)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyethyl Intermediate: The reaction begins with the formation of the hydroxyethyl intermediate by reacting 3-fluorobenzaldehyde with ethylene glycol in the presence of a suitable catalyst.
Amidation Reaction: The hydroxyethyl intermediate is then subjected to an amidation reaction with 4-methylpiperazine to form the desired product. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of the hydroxyethyl group
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide has been explored for various scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: Studies focus on its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Biological Research: It is used as a tool compound to study the effects of piperazine derivatives on cellular processes.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chlorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide
- N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide
- N-[1-(3-methylphenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide
Uniqueness
N-[1-(3-fluorophenyl)-2-hydroxyethyl]-2-(4-methylpiperazin-1-yl)propanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
